molecular formula C13H11NO3 B2553968 2-(1-Formylnaphthalen-2-yl)oxyacetamide CAS No. 650595-02-1

2-(1-Formylnaphthalen-2-yl)oxyacetamide

Cat. No.: B2553968
CAS No.: 650595-02-1
M. Wt: 229.235
InChI Key: BLANLHAARRIVEL-UHFFFAOYSA-N
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Description

2-(1-Formylnaphthalen-2-yl)oxyacetamide is a synthetic naphthalene derivative intended for research and development purposes. Compounds featuring the naphthalene scaffold are of significant interest in medicinal chemistry due to their versatile biological activities and are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The structure of this compound, which incorporates a formyl group and an acetamide moiety tethered to a naphthalene core, suggests potential for its use in constructing more complex molecules for pharmacological evaluation, such as in anticancer agent discovery . Researchers can utilize this chemical as a building block in organic synthesis and drug discovery programs. The naphthalene core is known to contribute to a molecule's ability to interact with various biological targets, and similar structures have been explored for their inhibitory effects on enzymes like aromatase, which is a crucial target in breast cancer research . Furthermore, such fragments are valuable for probing structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(1-formylnaphthalen-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-13(16)8-17-12-6-5-9-3-1-2-4-10(9)11(12)7-15/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANLHAARRIVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Formylnaphthalen-2-yl)oxyacetamide typically involves the reaction of 2-naphthol with chloroacetyl chloride to form 2-(2-chloroacetyl)naphthalene. This intermediate is then reacted with formamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Formylnaphthalen-2-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products Formed

    Oxidation: 2-(1-Carboxynaphthalen-2-yl)oxyacetamide

    Reduction: 2-(1-Hydroxynaphthalen-2-yl)oxyacetamide

    Substitution: Various substituted acetamides depending on the nucleophile used

Scientific Research Applications

2-(1-Formylnaphthalen-2-yl)oxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Formylnaphthalen-2-yl)oxyacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

This compound

Alkylation of 1-formylnaphthalen-2-ol with chloroacetamide in the presence of a base (e.g., K₂CO₃).

Subsequent coupling with 3-nitroaniline to form the acetamide .

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

Synthesis involves:

Reaction of 2-naphthol with propargyl bromide to form the naphthalen-2-yloxy intermediate.

Introduction of the morpholinoethyl group via alkylation or amidation .

2-(2-Formylphenoxy)acetamide

Synthesized via:

Base-mediated (K₂CO₃) coupling of salicylaldehyde with 2-chloroacetamide in acetonitrile.

Stirring for 24 hours at room temperature, followed by filtration and solvent evaporation .

Key Differences :

  • The target compound requires a naphthalene-derived starting material, complicating synthesis compared to the phenol-based analog .
  • The morpholinoethyl derivative demands additional steps for functional group introduction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Formylnaphthalen-2-yl)oxyacetamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-hydroxy-1-formylnaphthalene and chloroacetamide derivatives under basic conditions. Key steps include:

  • Using K₂CO₃ as a weak base in acetonitrile at room temperature for 24 hours to facilitate ether bond formation (Scheme-I, ).
  • Purification via solvent evaporation under reduced pressure, followed by recrystallization or column chromatography to isolate the product .
  • Optimization strategies: Adjust stoichiometric ratios (e.g., 1:1.5 molar ratio of naphthalene derivative to chloroacetamide), employ inert atmospheres to prevent oxidation, and monitor reaction progress via TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the formyl group (~10 ppm for aldehyde protons), naphthalene aromatic signals (7.0–8.5 ppm), and acetamide backbone (δ 2.1–2.3 ppm for methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 350.3249 for C₁₉H₁₄N₂O₅) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across different studies?

  • Methodological Answer : Contradictions in biological activity (e.g., enzyme inhibition IC₅₀ values) may arise from variations in:

  • Assay Conditions : Standardize parameters (pH, temperature, substrate concentration) and validate using positive controls (e.g., α-L-fucosidase inhibitors) .
  • Structural Confirmation : Ensure compound integrity via X-ray crystallography or 2D NMR to rule out impurities or stereochemical variations .
  • Data Normalization : Express activity as percentage inhibition relative to vehicle controls and report dose-response curves with ≥3 replicates .

Q. What experimental strategies are recommended for studying the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify functional groups (e.g., nitro, morpholine, or benzodioxepin moieties) to assess impacts on bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., α-L-fucosidase active sites) and correlate with experimental IC₅₀ values .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding from the acetamide group) using tools like Schrödinger’s Phase .

Q. What mechanistic approaches are suitable for investigating the enzyme inhibition properties of this compound derivatives?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and calculate Kᵢ values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
  • Site-Directed Mutagenesis : Validate key enzyme residues (e.g., catalytic aspartates) critical for inhibition using recombinant proteins .

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